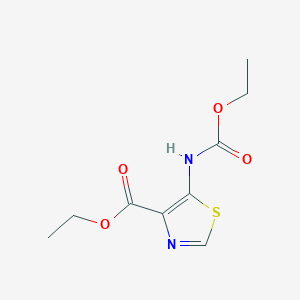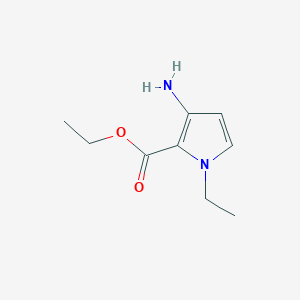
GW 833972A hydrochloride-Bio-X
概要
説明
GW-833972A: は、カンナビノイド受容体2型(CB2)の選択的アゴニストです。 動物モデルにおいて、誘発された神経脱分極とクエン酸誘発咳に対して有意な抑制作用を示しています .
作用機序
GW-833972Aは、CB2受容体に選択的に結合して活性化することで、その効果を発揮します。この活性化は、動物モデルにおける神経脱分極を抑制し、咳反射を軽減します。関与する分子標的には、Gタンパク質共役型受容体ファミリーの一部であるCB2受容体があります。 この活性化によって影響を受ける経路には、感覚神経活動の調節と炎症反応の抑制が含まれます .
生化学分析
Biochemical Properties
GW 833972A hydrochloride-Bio-X plays a crucial role in biochemical reactions by selectively activating CB2 receptors. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to CB2 receptors with high affinity, leading to the inhibition of nerve depolarization and reduction of citric acid-induced cough in animal models . The interaction between this compound and CB2 receptors is characterized by its ability to modulate the activity of these receptors, thereby influencing downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits capsaicin-induced depolarization in human and guinea pig sensory nerves, as well as prostaglandin E2 and hypertonic saline-induced depolarization of isolated vagus nerve in guinea pigs . These effects highlight the compound’s potential in modulating sensory nerve function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CB2 receptors. By acting as a selective agonist, this compound activates CB2 receptors, leading to the inhibition of nerve depolarization and reduction of inflammatory responses . This activation results in the modulation of various signaling pathways, including those involved in pain perception and inflammation. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes associated with CB2 receptor signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit citric acid-induced cough in guinea pigs when administered as a single dose 30 minutes before the test . This temporal effect underscores the importance of timing in the administration of the compound for achieving desired outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nerve depolarization and reduces inflammatory responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s selective activation of CB2 receptors plays a pivotal role in modulating metabolic flux and metabolite levels. By inhibiting nerve depolarization and reducing inflammatory responses, this compound impacts the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, thereby affecting its bioavailability and efficacy. This compound’s ability to inhibit nerve depolarization and reduce inflammatory responses is closely linked to its distribution within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This subcellular localization is essential for the selective activation of CB2 receptors and the modulation of downstream signaling pathways .
準備方法
GW-833972Aの合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが必要です。詳細な合成経路と反応条件は、機密情報であり、公表されていません。
化学反応の分析
GW-833972Aは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾することができます。
置換: この化合物は、ある官能基が別の官能基に置換される置換反応を起こすことができます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究への応用
GW-833972Aは、幅広い科学研究への応用があります。
化学: CB2受容体アゴニストの性質と挙動を研究するために使用されます。
生物学: この化合物は、神経脱分極や咳反射など、さまざまな生物学的プロセスにおけるCB2受容体の役割を調査するために使用されます。
医学: GW-833972Aは、慢性咳や炎症などの神経系に関連する疾患の治療における潜在的な治療的用途について研究されています。
科学的研究の応用
GW-833972A has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behavior of CB2 receptor agonists.
Biology: The compound is used to investigate the role of CB2 receptors in various biological processes, including neural depolarization and cough reflexes.
Medicine: GW-833972A is explored for its potential therapeutic applications in treating conditions related to the nervous system, such as chronic cough and inflammation.
Industry: The compound is used in the development of new drugs targeting CB2 receptors
類似化合物との比較
GW-833972Aは、CB2受容体に対する高い選択性により、ユニークです。類似の化合物には、以下が含まれます。
SR144528: CB2受容体のアンタゴニスト。
AM1241: 選択的CB2受容体アゴニスト。
JWH-133: 別の選択的CB2受容体アゴニスト。これらの化合物と比較して、GW-833972Aは、神経脱分極の抑制と咳反射の軽減において、より高い選択性と効力を示しています
特性
IUPAC Name |
2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSVFAUAKIVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746696 | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092502-33-4 | |
| Record name | GW-833972A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW833972A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-833972A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)




![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)




![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
